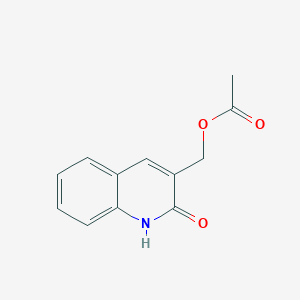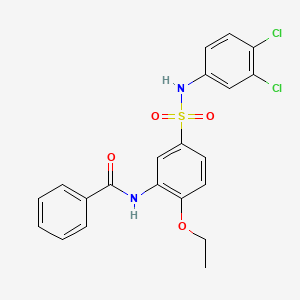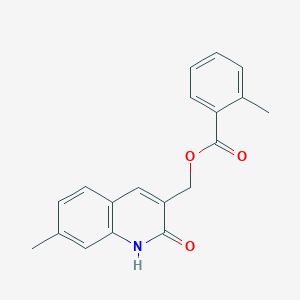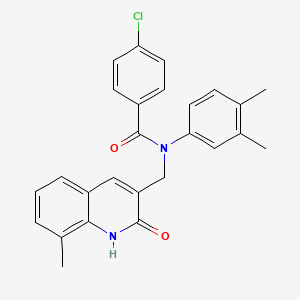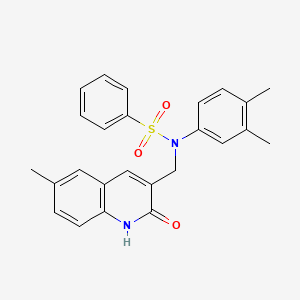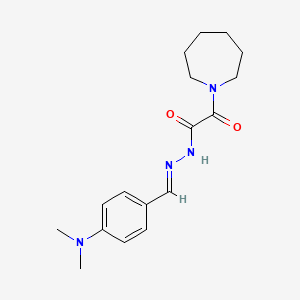
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a protein that is involved in the growth and survival of cancer cells, and is a target for cancer therapy. LDK378 is currently being investigated as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), a type of lung cancer that is caused by a genetic mutation in the ALK gene.
Mecanismo De Acción
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide works by inhibiting the activity of the ALK protein, which is involved in the growth and survival of cancer cells. By blocking the activity of ALK, this compound can slow down or stop the growth of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on ALK-positive cancer cells, while sparing normal cells. This selectivity is thought to be due to the specific binding of this compound to the ATP binding site of the ALK protein. This compound has also been shown to have good oral bioavailability, meaning that it can be taken in pill form and absorbed into the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the ALK pathway. It also has good selectivity for ALK, which allows for specific targeting of this protein in experiments.
One limitation of this compound is that it is not effective against all types of cancer, as it specifically targets ALK-positive tumors. Additionally, this compound can cause side effects in some patients, such as nausea, diarrhea, and liver toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound in treating ALK-positive NSCLC. Another area of research is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research to identify new targets for cancer therapy that may be synergistic with this compound.
Métodos De Síntesis
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of 4-dimethylaminobenzaldehyde with 2-oxoacetohydrazide to form the Schiff base intermediate. This intermediate is then reacted with azepane and acetic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is being studied in clinical trials as a potential treatment for ALK-positive NSCLC. In a phase 1 study, this compound showed promising results in patients with ALK-positive NSCLC, with a response rate of 80%. Further clinical trials are ongoing to evaluate the safety and efficacy of this compound in a larger patient population.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20(2)15-9-7-14(8-10-15)13-18-19-16(22)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRTXKGJKFTQFE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

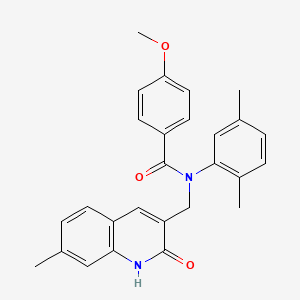
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
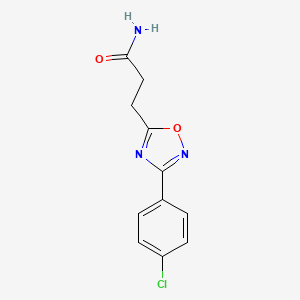
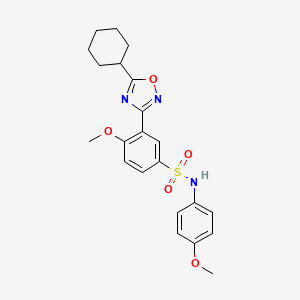
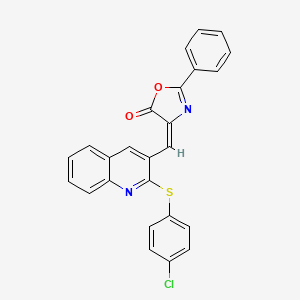
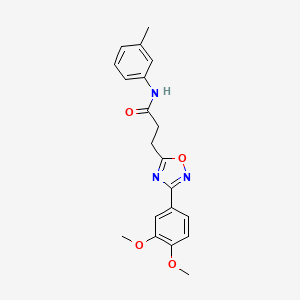
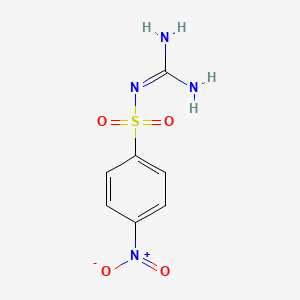
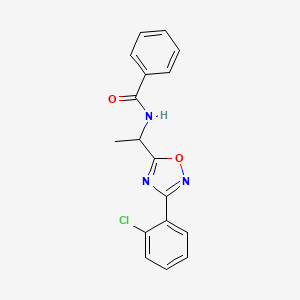
![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7701782.png)
